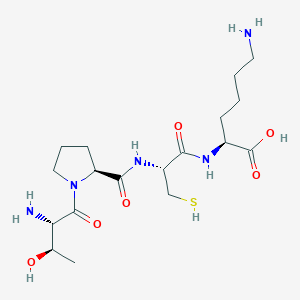
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine is a peptide composed of four amino acids: threonine, proline, cysteine, and lysine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions, forming derivatives such as acetylated or methylated lysine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine to cystine.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Acetylation can be achieved using acetic anhydride, while methylation can be performed using methyl iodide.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups in cysteine.
Substitution: Formation of acetylated or methylated derivatives of lysine.
科学的研究の応用
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Threonyl-L-prolyl-L-cysteinyl-L-lysine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, which may stabilize the peptide’s structure or facilitate interactions with other molecules. The lysine residue, with its positively charged side chain, can interact with negatively charged molecules, influencing the peptide’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- L-Threonyl-L-prolyl-L-cysteinyl-L-tyrosine
- L-Threonyl-L-prolyl-L-cysteinyl-L-arginine
- L-Threonyl-L-prolyl-L-cysteinyl-L-histidine
Uniqueness
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine is unique due to the presence of lysine, which introduces a positively charged side chain. This can significantly affect the peptide’s solubility, binding properties, and overall biological activity compared to similar peptides with different amino acid compositions.
特性
CAS番号 |
397871-00-0 |
|---|---|
分子式 |
C18H33N5O6S |
分子量 |
447.6 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H33N5O6S/c1-10(24)14(20)17(27)23-8-4-6-13(23)16(26)22-12(9-30)15(25)21-11(18(28)29)5-2-3-7-19/h10-14,24,30H,2-9,19-20H2,1H3,(H,21,25)(H,22,26)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1 |
InChIキー |
RLLKPWRXIPGEED-QMVSFRDZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


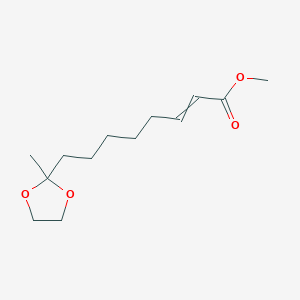
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
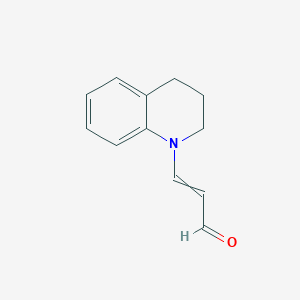


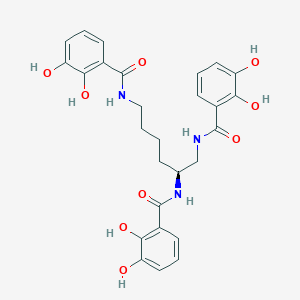


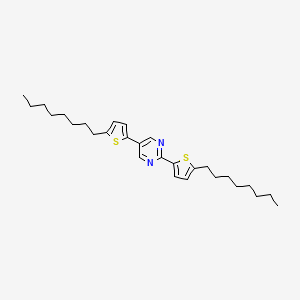

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
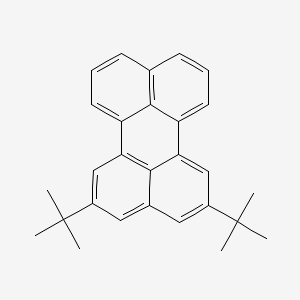
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
